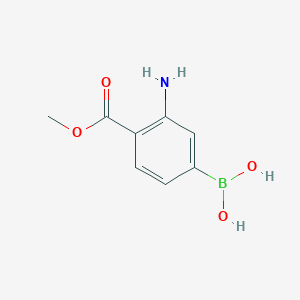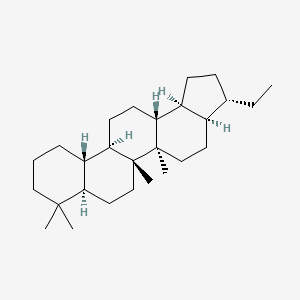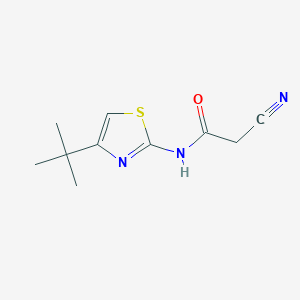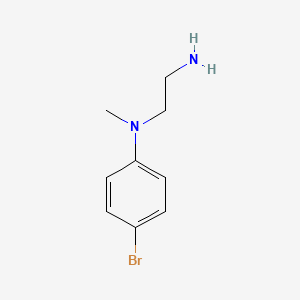amine CAS No. 851269-51-7](/img/structure/B3288236.png)
[(4-Chlorophenyl)methyl](pentyl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Applications in Polymer Science
(4-Chlorophenyl)methylamine and similar compounds have been used in the synthesis of novel polymers. Cheng et al. (2005) synthesized aromatic poly(amine-imide)s with pendent triphenylamine units. These polymers demonstrated good solubility in organic solvents, high thermal stability, and could be cast into transparent, tough, and flexible films (Cheng, Hsiao, Su, & Liou, 2005).
2. Corrosion Inhibition
Amine derivatives, including those related to (4-Chlorophenyl)methylamine, have been investigated for their potential as corrosion inhibitors. Boughoues et al. (2020) synthesized four amine derivative compounds and found them effective as corrosion inhibitors for mild steel in HCl medium. Their study combined experimental and theoretical approaches to understand the adsorption mechanism (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
3. Reactivity in Organic Chemistry
Amines, including chlorophenyl derivatives, are key players in organic synthesis reactions. Castro et al. (2009) studied the kinetics and mechanism of reactions involving S-aryl O-aryl thiocarbonates and amines, providing insights into nucleophile reactivity patterns (Castro, Aliaga, Campodónico, Cepeda, Contreras, & Santos, 2009).
4. Antimicrobial Applications
Compounds structurally related to (4-Chlorophenyl)methylamine have been explored for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their in vitro antimicrobial activity, showing moderate effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
5. Catalysis in Organic Synthesis
Amine derivatives are also utilized in catalysis. Field et al. (2005) reported the use of Rh(I) and Ir(I) complexes with a phosphine-N-heterocyclic carbene ligand for the intramolecular hydroamination of 4-pentyn-1-amine, demonstrating the catalytic potential of such compounds (Field, Messerle, Vuong, & Turner, 2005).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXSGPZPYZUXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294812 | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851269-51-7 | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851269-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-pentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288162.png)
![3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288166.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3288171.png)
![3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3288174.png)

![N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3288196.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B3288204.png)


![Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]-](/img/structure/B3288217.png)
![9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B3288223.png)
